

# Spectroscopic Profile of 2-(5-Hydroxypentyl)phenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(5-Hydroxypentyl)phenol

Cat. No.: B15420320

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-(5-Hydroxypentyl)phenol**. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and data from analogous compounds. The information herein serves as a valuable reference for the identification, characterization, and quality control of **2-(5-Hydroxypentyl)phenol** in research and development settings.

## Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(5-Hydroxypentyl)phenol**.

### Table 1: Predicted <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.10	d	1H	Ar-H
~7.05	t	1H	Ar-H
~6.85	t	1H	Ar-H
~6.75	d	1H	Ar-H
~4.80	s (broad)	1H	Ar-OH
~3.60	t	2H	-CH <sub>2</sub> -OH
~2.60	t	2H	Ar-CH <sub>2</sub> -
~1.60	m	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -
~1.40-1.30	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~1.20	s (broad)	1H	-CH <sub>2</sub> -OH

**Table 2: Predicted <sup>13</sup>C NMR Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~154.0	Ar-C-OH
~130.0	Ar-C
~128.0	Ar-C
~127.0	Ar-C-CH <sub>2</sub>
~121.0	Ar-C
~115.0	Ar-C
~62.5	-CH <sub>2</sub> -OH
~32.0	Ar-CH <sub>2</sub> -
~31.5	-CH <sub>2</sub> -
~29.0	-CH <sub>2</sub> -
~25.5	-CH <sub>2</sub> -

**Table 3: Predicted IR Spectroscopy Data**

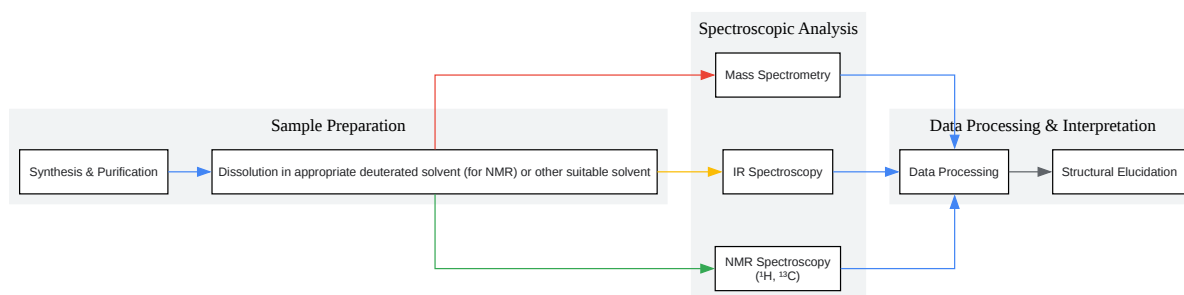
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H Stretch (Alcohol & Phenol) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Strong	Aliphatic C-H Stretch
1600, 1500	Medium-Strong	Aromatic C=C Bending <a href="#">[1]</a> <a href="#">[3]</a>
1450	Medium	C-H Bending (Aliphatic)
1250	Strong	C-O Stretch (Phenol) <a href="#">[1]</a>
1050	Strong	C-O Stretch (Alcohol) <a href="#">[1]</a> <a href="#">[4]</a>

**Table 4: Predicted Mass Spectrometry Data**

m/z	Fragmentation
180	[M] <sup>+</sup> (Molecular Ion)
162	[M-H <sub>2</sub> O] <sup>+</sup>
107	[M-C <sub>5</sub> H <sub>10</sub> OH] <sup>+</sup> (Benzylic cleavage)
94	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-(5-Hydroxypentyl)phenol**.



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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)